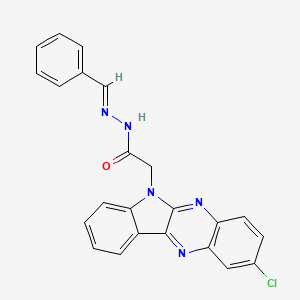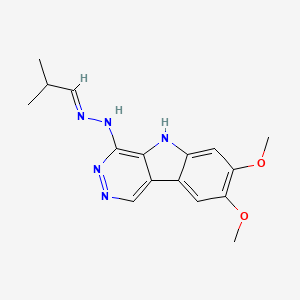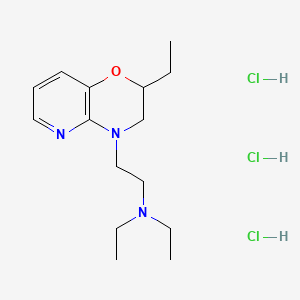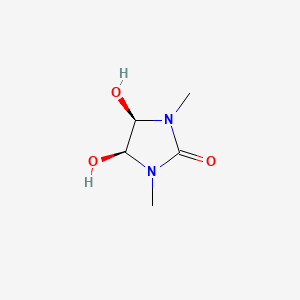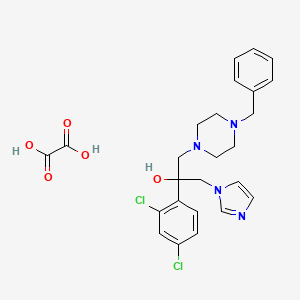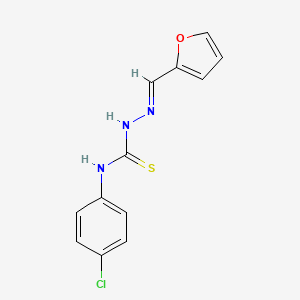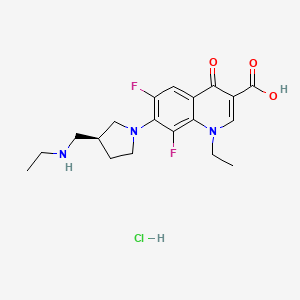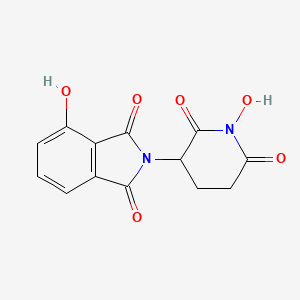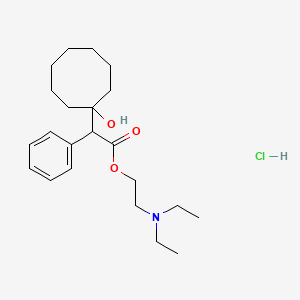
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride is a complex organic compound with a unique structure that includes a diethylamino group, a hydroxycyclooctyl ring, and a phenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride typically involves multiple steps. One common method includes the esterification of 2-(1-hydroxycyclooctyl)-2-phenylacetic acid with 2-(diethylamino)ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 2-(diethylamino)ethyl 2-(1-oxocyclooctyl)-2-phenylacetate.
Reduction: 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylethanol.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its effects on the nervous system and its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxycyclooctyl ring and phenylacetate moiety contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(diethylamino)ethyl 2-(1-hydroxycyclohexyl)-2-phenylacetate: Similar structure but with a cyclohexyl ring instead of a cyclooctyl ring.
2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate: Contains a cyclopentyl ring.
2-(diethylamino)ethyl 2-(1-hydroxycycloheptyl)-2-phenylacetate: Features a cycloheptyl ring.
Uniqueness
The uniqueness of 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride lies in its cyclooctyl ring, which provides distinct steric and electronic properties compared to its cyclohexyl, cyclopentyl, and cycloheptyl analogs. These differences can result in varied biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Número CAS |
102702-15-8 |
|---|---|
Fórmula molecular |
C22H36ClNO3 |
Peso molecular |
398.0 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H35NO3.ClH/c1-3-23(4-2)17-18-26-21(24)20(19-13-9-8-10-14-19)22(25)15-11-6-5-7-12-16-22;/h8-10,13-14,20,25H,3-7,11-12,15-18H2,1-2H3;1H |
Clave InChI |
WCMSGJIUWVANGR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCCCCC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


